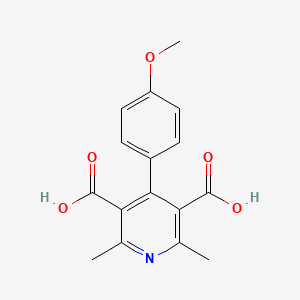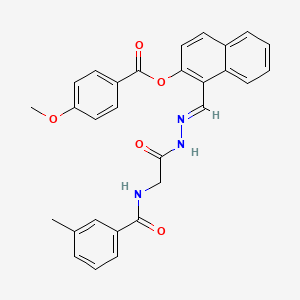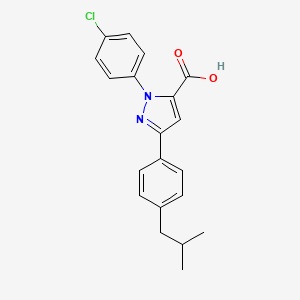
4-(4-Methoxyphenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SALOR-INT L497843-1EA, also known by its chemical identifier 88752-75-4, is a compound with the molecular formula C16H15NO5. It is characterized by its complex structure, which includes multiple bonds, aromatic rings, and functional groups such as carboxylic acids and hydroxyl groups .
Vorbereitungsmethoden
The synthesis of SALOR-INT L497843-1EA involves several steps. One common synthetic route includes the reaction of benzylamine with isopropyl sulfonic acid chloride to generate an intermediate sulfonate, followed by a dehydration reaction to yield the final product . Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity .
Analyse Chemischer Reaktionen
SALOR-INT L497843-1EA undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Wissenschaftliche Forschungsanwendungen
SALOR-INT L497843-1EA has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: It is used in the study of biochemical pathways and molecular interactions.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of SALOR-INT L497843-1EA involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
SALOR-INT L497843-1EA can be compared with other similar compounds such as:
4-Isopropylbenzylamine: This compound has a similar structure but different functional groups and properties.
Benzylamine: This compound is a simpler analog with fewer functional groups and a different reactivity profile. The uniqueness of SALOR-INT L497843-1EA lies in its specific combination of functional groups and its versatile reactivity, making it valuable for various applications
Eigenschaften
Molekularformel |
C16H15NO5 |
|---|---|
Molekulargewicht |
301.29 g/mol |
IUPAC-Name |
4-(4-methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarboxylic acid |
InChI |
InChI=1S/C16H15NO5/c1-8-12(15(18)19)14(13(16(20)21)9(2)17-8)10-4-6-11(22-3)7-5-10/h4-7H,1-3H3,(H,18,19)(H,20,21) |
InChI-Schlüssel |
NVGXQNBATWIBIP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=N1)C)C(=O)O)C2=CC=C(C=C2)OC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12018630.png)



![(5Z)-2-Imino-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]methylene}-1,3-thiazolidin-4-one](/img/structure/B12018658.png)



![[4-[(E)-[(3,4-dimethoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-bromobenzoate](/img/structure/B12018673.png)
![4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12018675.png)
![2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B12018677.png)
![5-(3-Ethoxyphenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12018678.png)

![(3Z)-5-bromo-1-butyl-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12018700.png)
